7-Fluoro-4-nitro-2,3-dihydro-1H-inden-1-ol
Description
7-Fluoro-4-nitro-2,3-dihydro-1H-inden-1-ol is a bicyclic aromatic compound featuring a hydroxyl group at the 1-position, a fluorine atom at the 7-position, and a nitro group at the 4-position.
Properties
IUPAC Name |
7-fluoro-4-nitro-2,3-dihydro-1H-inden-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO3/c10-6-2-3-7(11(13)14)5-1-4-8(12)9(5)6/h2-3,8,12H,1,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTAIKGLZSDKJRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2C1O)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-4-nitro-2,3-dihydro-1H-inden-1-ol typically involves multi-step organic reactions. One common method starts with the nitration of 7-fluoro-2,3-dihydro-1H-inden-1-one to introduce the nitro group at the 4-position. This is followed by a reduction step to convert the ketone group to a hydroxyl group, yielding this compound .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-4-nitro-2,3-dihydro-1H-inden-1-ol can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride (SnCl2) in hydrochloric acid (HCl) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: 7-Fluoro-4-nitro-2,3-dihydro-1H-inden-1-one.
Reduction: 7-Fluoro-4-amino-2,3-dihydro-1H-inden-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
7-Fluoro-4-nitro-2,3-dihydro-1H-inden-1-ol has been studied for its potential as an antimicrobial agent. Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal activities. For instance, derivatives of this compound have shown effectiveness against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa in various studies, suggesting its utility in developing new antibiotics .
Anticancer Research
The compound's structural analogs have been investigated for their anticancer properties. Studies have indicated that modifications to the indene structure can enhance the efficacy of compounds against cancer cells by modulating specific enzymatic activities involved in tumor growth . This suggests that 7-fluoro derivatives may serve as lead compounds in the design of new anticancer drugs.
Material Science
In material science, this compound is explored for its potential use in synthesizing novel polymers and materials with unique electronic properties. Its fluorinated structure can impart desirable characteristics such as increased thermal stability and chemical resistance, making it suitable for advanced material applications .
Case Studies
Mechanism of Action
The mechanism of action of 7-Fluoro-4-nitro-2,3-dihydro-1H-inden-1-ol is not fully understood. its biological effects are likely due to the interactions of its functional groups with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s core structure aligns with 2,3-dihydro-1H-inden-1-ol derivatives, which are widely explored in drug discovery. Key structural variations among analogs include substituent type (e.g., nitro, fluoro, methyl) and position, which significantly influence reactivity, stability, and biological activity.
Table 1: Substituent Effects on Physicochemical Properties
Key Observations:
- Nitro Group Position: The 4-nitro substituent in the target compound contrasts with 6-nitro derivatives (e.g., 24e and 22a).
- Fluorine vs. Methyl Substituents: Fluorine’s electronegativity and small size could improve metabolic stability compared to bulkier groups like methyl or isopropyl .
Spectroscopic and Analytical Data
- IR Spectroscopy: Methoxy and nitro analogs (e.g., 7-methoxy-4-methyl-indenol) show ν(OH) at 3412 cm⁻¹ and ν(NO2) at 1574 cm⁻¹ . The target compound’s IR would feature similar hydroxyl stretches and nitro symmetric/asymmetric vibrations.
- HRMS: For 6-nitro-indenol (24e), [M − H]⁻ = 178.0513 (error: -0.3 ppm) . The target compound’s HRMS would align with its molecular formula (C9H7FNO3).
Biological Activity
7-Fluoro-4-nitro-2,3-dihydro-1H-inden-1-ol (CAS No. 2260959-50-8) is a compound of interest due to its potential biological activities. Structurally, it is characterized by a fluorine atom and a nitro group attached to the indene framework, which may influence its reactivity and interaction with biological targets. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The molecular formula of this compound is CHFNO, with a molar mass of 197.16 g/mol. Its predicted density is 1.498 g/cm³, and it has a boiling point of approximately 311.4 °C .
| Property | Value |
|---|---|
| Molecular Formula | CHFNO |
| Molar Mass | 197.16 g/mol |
| Density | 1.498 g/cm³ |
| Boiling Point | 311.4 °C |
| pKa | 13.11 |
The biological mechanisms through which indene derivatives exert their effects often involve modulation of key signaling pathways associated with cancer progression. These may include:
- Inhibition of Kinases : Similar compounds have been noted for their ability to inhibit receptor tyrosine kinases involved in angiogenesis and tumor growth .
- Induction of Apoptosis : Many indene derivatives trigger apoptotic pathways in cancer cells, leading to programmed cell death .
Case Studies
Although direct studies on this compound are scarce, related research provides insight into its potential applications:
- Study on Indane Derivatives : A study demonstrated that several indane derivatives exhibited IC values in the low micromolar range against various cancer cell lines, suggesting that modifications like fluorination and nitro substitution could enhance their biological activity .
- Antibacterial Properties : Compounds structurally similar to this compound have shown antibacterial activity against Gram-positive bacteria. This suggests that further exploration into its antibacterial properties could be beneficial .
Q & A
Q. Table 1: Comparison of Synthetic Conditions
| Parameter | Example 1 | Example 2 |
|---|---|---|
| Catalyst | CuI (10 mol%) | CuI (15 mol%) |
| Solvent | PEG-400:DMF (2:1) | PEG-400:DMF (3:1) |
| Reaction Time | 12 hours | 12 hours |
| Yield | 30% | 42% |
Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
Structural confirmation requires multimodal analysis:
Q. Table 2: Key Spectroscopic Data
| Technique | Diagnostic Feature | Reference |
|---|---|---|
| ¹H NMR | δ 8.62 (s, triazole H) | |
| ¹³C NMR | δ 127.1 (aromatic C-F) | |
| FAB-HRMS | m/z 335.1512 [M+H]⁺ |
Advanced: How do the nitro and fluoro substituents influence the compound’s electronic properties and reactivity?
Methodological Answer:
- Nitro Group : Strong electron-withdrawing effect activates the ring for electrophilic substitution at meta positions .
- Fluoro Group : Moderately deactivating but ortho/para-directing, altering regioselectivity in further functionalization .
- Synergistic Effects : The nitro group enhances acidity of the hydroxyl group, facilitating deprotonation in basic conditions .
Experimental Design Tip:
Use DFT calculations to map electron density distribution and predict reaction sites .
Advanced: How can researchers resolve contradictions in reported synthetic yields or spectroscopic data?
Methodological Answer:
Contradictions often arise from:
- Impurity Profiles : Varying purification methods (e.g., column vs. recrystallization) affect yield and purity .
- Solvent Effects : PEG-400’s viscosity may slow reaction kinetics, reducing apparent yield .
- Analytical Sensitivity : Low-resolution NMR may miss split peaks, leading to misassignment .
Resolution Strategy:
- Replicate reactions under standardized conditions (e.g., inert atmosphere, controlled humidity).
- Cross-validate data using high-field NMR (≥500 MHz) and HRMS .
Advanced: What challenges arise in scaling up synthesis, and how can they be mitigated?
Methodological Answer:
Key challenges include:
Q. Table 3: Scale-Up Optimization Parameters
| Parameter | Lab Scale (mg) | Pilot Scale (g) |
|---|---|---|
| Catalyst Reuse | Not feasible | Silica-immobilized CuI |
| Solvent | PEG-400:DMF | THF:EtOAc (1:1) |
| Reaction Time | 12 hours | 18–24 hours |
Advanced: How does the stereochemistry of the dihydroindenol core affect biological activity?
Methodological Answer:
The planar chirality of the indenol ring influences binding to biological targets (e.g., enzymes or receptors). For example:
- Cis vs. Trans Hydroxyl-Nitro Arrangement : Cis configurations may enhance hydrogen-bonding interactions .
- Fluoro Positioning : Para-fluorine maximizes dipole interactions in hydrophobic pockets .
Experimental Approach:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
